2,2'-(Propane-2,2-diyl)bis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine)
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Overview
Description
2,2’-(Propane-2,2-diyl)bis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) is a complex organic compound with the molecular formula C21H22N2O2. It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of two benzoxazine rings connected by a propane-2,2-diyl bridge, each benzoxazine ring being substituted with a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-2,2-diyl)bis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) typically involves the reaction of bisphenol A with formaldehyde and aniline under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Mannich base, which cyclizes to form the benzoxazine rings. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters and using continuous flow reactors. This allows for better control over the reaction conditions and improves the efficiency of the process. The use of catalysts, such as Lewis acids or bases, can also enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Propane-2,2-diyl)bis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoxazine rings to benzoxazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the benzoxazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce benzoxazolidines .
Scientific Research Applications
2,2’-(Propane-2,2-diyl)bis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polybenzoxazines, which are high-performance thermosetting polymers with excellent thermal and mechanical properties.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of advanced materials, such as coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of 2,2’-(Propane-2,2-diyl)bis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) involves its interaction with various molecular targets and pathways. The benzoxazine rings can undergo ring-opening polymerization to form polybenzoxazines, which exhibit unique properties such as high thermal stability and chemical resistance. The phenyl groups can participate in π-π interactions, enhancing the material’s mechanical strength .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(4-hydroxyphenyl)propane (Bisphenol A): A precursor in the synthesis of polycarbonates and epoxy resins.
2,2’-Bis(3-amino-4-hydroxyphenyl)propane: Used in the synthesis of polyimides and as a functional monomer.
Uniqueness
2,2’-(Propane-2,2-diyl)bis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) is unique due to its ability to form polybenzoxazines with superior thermal and mechanical properties compared to other similar compounds. Its structural features allow for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
676515-60-9 |
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Molecular Formula |
C31H30N2O2 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
3-phenyl-2-[2-(3-phenyl-2,4-dihydro-1,3-benzoxazin-2-yl)propan-2-yl]-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C31H30N2O2/c1-31(2,29-32(25-15-5-3-6-16-25)21-23-13-9-11-19-27(23)34-29)30-33(26-17-7-4-8-18-26)22-24-14-10-12-20-28(24)35-30/h3-20,29-30H,21-22H2,1-2H3 |
InChI Key |
KRQOZPVFOGDRJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1N(CC2=CC=CC=C2O1)C3=CC=CC=C3)C4N(CC5=CC=CC=C5O4)C6=CC=CC=C6 |
Origin of Product |
United States |
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